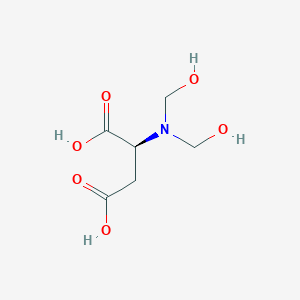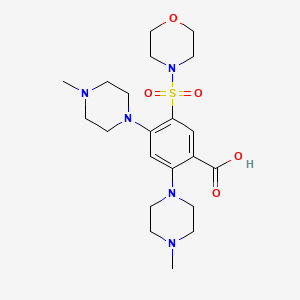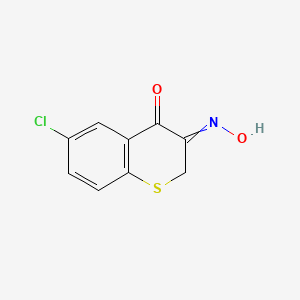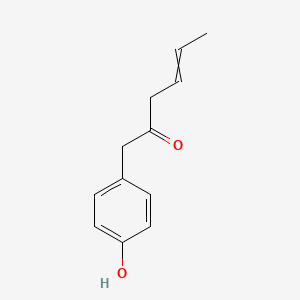
N,N-Bis(hydroxymethyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(hydroxymethyl)-L-aspartic acid is an organic compound with significant importance in various scientific fields It is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(hydroxymethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient production. The use of catalysts and advanced purification techniques further enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(hydroxymethyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N,N-bis(formyl)-L-aspartic acid, N,N-bis(carboxymethyl)-L-aspartic acid, and various substituted derivatives.
Scientific Research Applications
N,N-Bis(hydroxymethyl)-L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(hydroxymethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(hydroxymethyl)parabanic acid
- N,N-Bis(hydroxymethyl)octadecanamide
- N,N-Bis(hydroxymethyl)-N-[(2-mercaptoacetoxy)methyl]alkyl ammonium bromide
Uniqueness
N,N-Bis(hydroxymethyl)-L-aspartic acid is unique due to its specific structure and the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61518-72-7 |
|---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S)-2-[bis(hydroxymethyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H11NO6/c8-2-7(3-9)4(6(12)13)1-5(10)11/h4,8-9H,1-3H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI Key |
ADGCRGYZMUMHOB-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N(CO)CO)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N(CO)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)



![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
